molecular formula C11H8N4S B11066924 8-Phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazepine

8-Phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazepine

Cat. No.: B11066924
M. Wt: 228.28 g/mol
InChI Key: HZUICHZGSSJIKR-UHFFFAOYSA-N
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Description

8-Phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazepine is a heterocyclic compound that has garnered significant interest in the fields of medicinal and synthetic chemistry. This compound is characterized by a fused ring system that includes a triazole and a thiadiazepine moiety, making it a unique scaffold for various pharmacological applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazepine typically involves the reaction of 3-substituted 4-amino-4H-1,2,4-triazole-5-thiols with 3-phenyl-2-propynal. This reaction is carried out in a flat-bottomed flask equipped with a magnetic stirrer and a condenser. The reaction mixture is dissolved in methanol, and sodium borohydride is added in portions to avoid substantial foaming .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

8-Phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazepine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction typically results in the corresponding reduced forms of the compound .

Scientific Research Applications

8-Phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazepine has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly against carbonic anhydrase and cholinesterase.

    Medicine: Explored for its anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, and antiviral properties.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 8-Phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazepine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the M2 proton channel of the influenza A virus, thereby blocking viral replication. Additionally, it can inhibit various enzymes, leading to its diverse pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine
  • 1,2,4-Triazolo[5,1-b][1,3,5]thiadiazine
  • 1,2,4-Triazolo[1,5-c][1,3,5]thiadiazine
  • 1,2,3-Triazolo[5,1-b][1,3,4]thiadiazine

Uniqueness

8-Phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazepine is unique due to its specific fusion of a triazole and thiadiazepine ring system, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable scaffold for drug design and development .

Properties

Molecular Formula

C11H8N4S

Molecular Weight

228.28 g/mol

IUPAC Name

8-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazepine

InChI

InChI=1S/C11H8N4S/c1-2-4-9(5-3-1)10-6-7-13-15-8-12-14-11(15)16-10/h1-8H

InChI Key

HZUICHZGSSJIKR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=NN3C=NN=C3S2

Origin of Product

United States

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